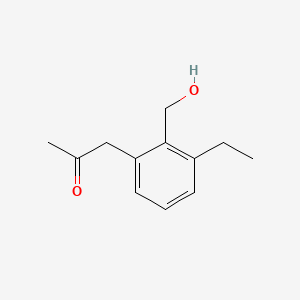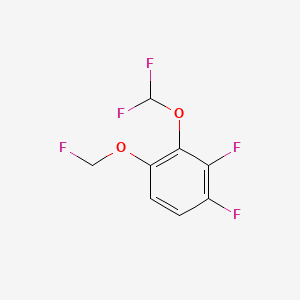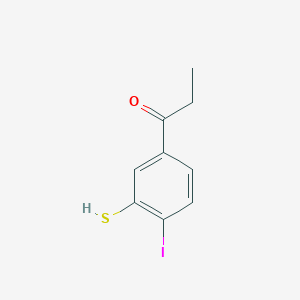
1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of a trifluoromethylthio group, an amino group, and a bromopropanone moiety.
Métodos De Preparación
The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-amino-3-(trifluoromethylthio)benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Bromination: The resulting compound is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromopropanone moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromopropanone moiety to a hydroxyl group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .
Aplicaciones Científicas De Investigación
1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s trifluoromethylthio group imparts lipophilicity, making it useful in the design of bioactive molecules that can cross cell membranes.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance binding affinity to target proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity . Pathways involved may include signal transduction, metabolic regulation, and cellular transport .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one include:
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
4-Amino-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the bromopropanone moiety, affecting its chemical behavior and biological activity.
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group but have different core structures, leading to distinct properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H9BrF3NOS |
|---|---|
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-5H,15H2,1H3 |
Clave InChI |
MJSJTRJIHKZRHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)N)SC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















